2-Chloro-5-(5-methylsulfanyltetrazol-1-yl)benzoic acid
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Overview
Description
2-Chloro-5-(5-methylsulfanyltetrazol-1-yl)benzoic acid is a chemical compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group, a methylsulfanyl group, and a tetrazole ring attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(5-methylsulfanyltetrazol-1-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the introduction of the tetrazole ring through cyclization reactions involving appropriate precursors. The chloro and methylsulfanyl groups are introduced via substitution reactions using suitable reagents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis protocols that optimize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. The reaction conditions are carefully monitored to ensure consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chloro group, converting it to a corresponding hydrocarbon.
Substitution: The chloro group can be substituted with various nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under conditions that favor nucleophilic substitution.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, substituted benzoic acids, and various derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-5-(5-methylsulfanyltetrazol-1-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 2-Chloro-5-(5-methylsulfanyltetrazol-1-yl)benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloro and methylsulfanyl groups, along with the tetrazole ring, contribute to its binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological outcomes.
Comparison with Similar Compounds
- 2-Chloro-5-nitrobenzoic acid
- 2-Chloro-5-(chlorosulfonyl)benzoic acid
- 2-Chloro-5-(methylthio)benzoic acid
Comparison: Compared to these similar compounds, 2-Chloro-5-(5-methylsulfanyltetrazol-1-yl)benzoic acid is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-chloro-5-(5-methylsulfanyltetrazol-1-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4O2S/c1-17-9-11-12-13-14(9)5-2-3-7(10)6(4-5)8(15)16/h2-4H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBCPKLUGHJSJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=NN1C2=CC(=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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